molecular formula C10H16Cl2N2 B2942772 N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride CAS No. 1052547-67-7

N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride

Cat. No. B2942772
CAS RN: 1052547-67-7
M. Wt: 235.15
InChI Key: OCYKEOJZYYRKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a light brown colored crystalline solid . It has a molecular formula of C13H11ClN2O2 . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the SMILES string Nc1cc (Cl)ccc1Nc2ccccc2C (O)=O . The InChI key for this compound is HMVPMZFEYCGSTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) . It is insoluble in water .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been used in the synthesis of novel anthranilic acid hybrids, which have shown promising anti-inflammatory effects . These hybrids have been found to prevent albumin denaturation, a key process in inflammation .

Antimicrobial Applications

The compound has been used in the synthesis of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide . These compounds have shown antimicrobial activity against pathogenic bacteria and fungi .

Antiviral Applications

The same Schiff and Mannich bases mentioned above have also demonstrated anti-HIV-1 (IIIB) activity in MT-4 cells .

C-N Coupling Reactions

The compound has been used in Ullmann Cu (I) catalyzed C-N cross coupling reactions . This type of reaction is important in the synthesis of various organic compounds.

Synthesis of Diazines

The compound has been used in the synthesis of diazines , which are two-nitrogen containing compounds with a wide range of pharmacological applications, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

6. Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines The compound has been used in the synthesis of N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridine-4-yl)benzene amines . These compounds have potential applications in biological and pharmaceutical science .

Safety And Hazards

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may be harmful if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

4-chloro-1-N,1-N-diethylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(11)7-9(10)12;/h5-7H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKEOJZYYRKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride

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